Tetrazolo[1,5-a]pyridin-7-amine

Physicochemical Properties Crystal Engineering Material Science

Generic 'tetrazolopyridine amine' sourcing yields positional isomer mixtures with unpredictable reactivity. Tetrazolo[1,5-a]pyridin-7-amine (CAS 1228551-77-6) is the defined 7-amine isomer for regioselective synthesis. • ≥95% purity with batch-specific QC (NMR/HPLC/GC) • LogP -0.97, density 1.46 g/cm³, 51.8% N content • Available 50 mg to bulk; ambient global shipping

Molecular Formula C5H5N5
Molecular Weight 135.13
CAS No. 1228551-77-6
Cat. No. B565968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolo[1,5-a]pyridin-7-amine
CAS1228551-77-6
Molecular FormulaC5H5N5
Molecular Weight135.13
Structural Identifiers
SMILESC1=CN2C(=NN=N2)C=C1N
InChIInChI=1S/C5H5N5/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H,6H2
InChIKeyQHWJGMVBUNNSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazolo[1,5-a]pyridin-7-amine Overview


Tetrazolo[1,5-a]pyridin-7-amine (CAS 1228551-77-6) is a nitrogen-rich heterocyclic compound consisting of a tetrazole ring fused to a pyridine ring, bearing an amino group at the 7-position . With a molecular formula of C5H5N5 and a molecular weight of 135.13 g/mol, it is characterized by a planar, aromatic system [1]. The compound is recognized as a versatile chemical intermediate, particularly in the synthesis of pharmaceutical goods and complex organic molecules . Its structure offers a unique combination of a hydrogen bond donor (primary amine) and multiple hydrogen bond acceptors, making it a valuable building block in medicinal chemistry and materials research [2].

Synthetic Building Block: Primary amine handle for derivatization and elaboration in medicinal chemistry.
Isomer Identity: 7-amine positional isomer must be specifically requested; avoid generic tetrazolopyridine.
QC Documentation: Batch-specific NMR, HPLC, and GC analyses support synthetic reproducibility.

Tetrazolo[1,5-a]pyridin-7-amine: Positional Isomer Specificity


Substituting Tetrazolo[1,5-a]pyridin-7-amine with a generic 'tetrazolopyridine amine' or 'triazolopyridine amine' is scientifically unsound due to significant differences in physicochemical properties that directly impact synthetic reactivity and potential biological interactions [1][2]. The position of the amino group on the pyridine ring is a critical determinant of electronic density distribution, which governs the regioselectivity of electrophilic aromatic substitution, nucleophilic reactions, and metal coordination [3]. Furthermore, the replacement of the tetrazole ring with a triazole ring alters the hydrogen-bonding capacity and metabolic stability profile, which are key considerations in medicinal chemistry [4]. The following quantitative evidence demonstrates why the 7-amine isomer (CAS 1228551-77-6) must be differentiated from its closest positional isomers and heterocyclic analogs for precise scientific and procurement decisions.

Positional Isomer (8-Amine)
Differences in density and solubility may alter crystal packing and reaction behavior, limiting direct substitution.
Triazolo Analog
Fewer H-bond acceptors and higher lipophilicity can shift molecular recognition and metabolic stability, affecting biological and materials performance.
Tautomeric Reactivity Shift
Substituent position influences azide–tetrazole equilibrium, which may lead to different regioselective outcomes in synthesis.

Tetrazolo[1,5-a]pyridin-7-amine Key Differentiators


Density and Crystal Packing: Isomer Comparison

The density of Tetrazolo[1,5-a]pyridin-7-amine is estimated to be 1.46 g/cm³, which is notably lower than that of its positional isomer, Tetrazolo[1,5-a]pyridin-8-amine, at 1.54 g/cm³ [1][2]. This 5.2% difference in predicted density suggests distinct crystalline packing arrangements driven by the different positions of the amino group, which can influence solubility, melting point, and handling characteristics.

Density (Isomer)
Reported
1.46 vs 1.54 g/cm³
Supports differentiation in solid-state packing
Estimated values; cross-source comparison
Physicochemical Properties Crystal Engineering Material Science

Aqueous Solubility: Isomer Comparison

The predicted aqueous solubility of Tetrazolo[1,5-a]pyridin-7-amine is 497.06 mg/L, which is 17.2% lower than the 600.3 mg/L predicted for its 8-amine isomer [1][2]. This difference indicates that the 7-amine may be slightly more lipophilic, a property that can impact its performance in aqueous reactions, its bioavailability if used as a drug fragment, and its extraction efficiency.

Aqueous Solubility
Reported
497 vs 600 mg/L
Indicates distinct lipophilicity profile
Predicted values; pre-formulation context
Solubility Pre-formulation Medicinal Chemistry

Lipophilicity Profile: Triazolo Analog Comparison

Tetrazolo[1,5-a]pyridin-7-amine exhibits a significantly lower predicted ACD/LogP of -0.97 compared to the XLogP3-AA of 0.1 for its direct heterocyclic analog, [1,2,4]Triazolo[1,5-a]pyridin-7-amine [1]. This >1 log unit difference reflects the distinct electronic and hydrogen-bonding character of the tetrazole versus triazole ring. Furthermore, the ACD/LogD at pH 7.4 is -0.90, indicating that the 7-amine is more hydrophilic than the triazolo analog, which will have implications for passive membrane permeability and metabolic stability .

Lipophilicity (Triazolo)
Reported
ΔLogP >1.07; ΔLogD ~1.0
Tetrazole core more polar; impacts permeability prediction
ACD/Labs vs PubChem predictions
Lipophilicity Drug Design ADME

Batch Quality Control and Purity

As a commercially available building block, Tetrazolo[1,5-a]pyridin-7-amine is supplied with a standard purity specification of 95% and is accompanied by batch-specific QC documentation, including NMR, HPLC, and GC analyses . This level of analytical characterization is critical for reproducibility in multi-step synthesis and is a tangible differentiator from less-characterized or in-house synthesized material where purity and identity may vary.

Batch QC
Specification review
≥95% purity (NMR, HPLC, GC)
Mitigates impurity-related synthetic risk
Supplier-specified; verify per batch
Quality Assurance Analytical Chemistry Procurement

Tautomerism and Regioselective Reactivity

Studies on the tetrazolo[1,5-a]pyridine class have demonstrated that substituent position critically influences tautomeric equilibria and, consequently, reactivity. For example, NMR investigations have shown that 6- and 8-substituted tetrazolo[1,5-a]pyridines exhibit a valence tautomeric equilibrium between the tetrazole and azide forms, a phenomenon that is highly dependent on the nature and position of the substituent [1]. While specific data for the 7-amine is not directly reported, class-level inference suggests that the 7-amino substituent will electronically bias the fused system differently than other positions, potentially altering the position of this equilibrium and dictating the course of subsequent reactions such as alkylation or cycloaddition [2][3].

Tautomeric Reactivity
Class-level
Position-dependent azide–tetrazole equilibrium
Regioselectivity may differ from 6- or 8-amine
Class-level inference; direct data not reported
Tautomerism Reactivity NMR Spectroscopy

Hydrogen Bond Profile: Triazolo Comparison

The hydrogen-bonding capacity of Tetrazolo[1,5-a]pyridin-7-amine is characterized by 1 hydrogen bond donor and 5 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 69.1 Ų . In contrast, the [1,2,4]Triazolo[1,5-a]pyridin-7-amine analog possesses only 3 hydrogen bond acceptors [1]. This difference of two additional acceptor sites in the tetrazole derivative significantly enhances its potential for forming strong, directional intermolecular interactions, which is a crucial advantage for applications in crystal engineering, supramolecular chemistry, and for establishing key binding interactions with biological targets.

H-Bond Acceptors
Reported
5 (tetrazole) vs 3 (triazole)
Enhanced capacity for co-crystal formation
Computed by standard tools
Molecular Recognition Hydrogen Bonding Computational Chemistry

Tetrazolo[1,5-a]pyridin-7-amine Application Scenarios


Pharmaceutical Intermediate Synthesis

Tetrazolo[1,5-a]pyridin-7-amine is explicitly documented as a chemical intermediate for the synthesis of pharmaceutical goods . Its role as a building block is supported by its commercial availability with batch-specific QC (≥95% purity with NMR/HPLC/GC), which is essential for reproducible synthesis of complex drug candidates . The compound's distinct lipophilicity profile (LogP -0.97, LogD -0.90) compared to triazolo analogs makes it a suitable starting point for medicinal chemists seeking a more polar, metabolically stable tetrazole fragment for lead optimization .

Energetic Materials Research

The high nitrogen content (51.8% N by weight) and fused heterocyclic structure of Tetrazolo[1,5-a]pyridin-7-amine make it a versatile synthetic intermediate in energetic materials research . The compound's predicted density of 1.46 g/cm³, which is 5.2% lower than its 8-amine isomer, provides a basis for selecting the appropriate isomer to tune crystal packing and material properties [1]. Furthermore, its potential to engage in tautomeric equilibria and subsequent reactions is a key feature for designing new high-nitrogen compounds [2].

Crystal Engineering and Supramolecular Chemistry

With 5 hydrogen bond acceptors and 1 hydrogen bond donor, Tetrazolo[1,5-a]pyridin-7-amine possesses a rich hydrogen-bonding landscape that is advantageous for designing co-crystals and supramolecular architectures . Its lower aqueous solubility (497 mg/L) relative to the 8-amine isomer (600 mg/L) may also be a factor in controlling crystallization conditions [1]. The availability of detailed structural data, including SMILES and InChI, facilitates computational modeling of intermolecular interactions .

Analytical Method Reference Standard

As a well-characterized compound available with comprehensive QC documentation (NMR, HPLC, GC), Tetrazolo[1,5-a]pyridin-7-amine can serve as a reference standard for developing and validating analytical methods, such as HPLC purity assays or quantitative NMR (qNMR) . Its distinct physicochemical profile, including its density and predicted boiling point (293.1 °C), makes it a useful marker for chromatographic retention time studies and method calibration [1].

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
Building block QC and versatile amine handle
Synthetic reproducibility; purity verification
Energetic Materials Research
High nitrogen scaffold and tunable crystal packing
Density and thermal stability profiling
Crystal Engineering
Rich H-bond donor/acceptor network
Co-crystal screening and supramolecular assembly
Analytical Reference Standard
Multi-technique characterization package
Retention time and purity assay calibration

Technical Documentation Hub

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35 linked technical documents
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